molecular formula C13H19NO2 B1423282 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid CAS No. 1249691-27-7

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Cat. No.: B1423282
CAS No.: 1249691-27-7
M. Wt: 221.29 g/mol
InChI Key: LMHUAURLHAKNDX-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methyl group and an amino group attached to a 2,2-dimethylpropyl chain

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against specific biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid typically involves the following steps:

    Nitration of Toluene: The starting material, toluene, undergoes nitration to form 2-methyl-3-nitrotoluene.

    Reduction: The nitro group is then reduced to an amino group, yielding 2-methyl-3-aminotoluene.

    Alkylation: The amino group is alkylated with 2,2-dimethylpropyl chloride in the presence of a base to form 3-[(2,2-Dimethylpropyl)amino]-2-methyltoluene.

    Oxidation: Finally, the methyl group is oxidized to a carboxyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the amino and dimethylpropyl groups, resulting in different chemical properties.

    3-Aminobenzoic acid: Contains an amino group but lacks the 2,2-dimethylpropyl substitution.

    2,2-Dimethylpropylamine: Contains the dimethylpropyl group but lacks the benzoic acid structure.

Uniqueness

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is unique due to the combination of its structural features. The presence of both the amino group and the 2,2-dimethylpropyl chain on the benzoic acid core imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2,2-dimethylpropylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-10(12(15)16)6-5-7-11(9)14-8-13(2,3)4/h5-7,14H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHUAURLHAKNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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